molecular formula C13H15BrF3NO2S B1521759 4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 1020253-02-4

4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B1521759
M. Wt: 386.23 g/mol
InChI Key: BFXIFYUTEXGXDA-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the CAS Number: 1020253-02-4 . It has a molecular weight of 386.23 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15BrF3NO2S/c14-12-7-6-10(8-11(12)13(15,16)17)21(19,20)18-9-4-2-1-3-5-9/h6-9,18H,1-5H2 . This code provides a specific string of characters that represents the molecular structure of the compound.

Scientific Research Applications

Photodynamic Therapy Applications

The study on zinc phthalocyanine derivatives, including those substituted with benzenesulfonamide groups, highlights their potential in photodynamic therapy for cancer treatment. These compounds demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers. This property is crucial for the effective treatment of cancer through photodynamic therapy, where light-sensitive compounds are used to generate reactive oxygen species to kill cancer cells or inhibit tumor growth (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Catalyst-Free Bromoamidation

Research on the catalyst-free and metal-free bromoamidation of unactivated olefins using 4-(trifluoromethyl)benzenesulfonamide and N-bromosuccinimide as nitrogen and halogen sources respectively, showcases a methodology applicable to both cyclic and aliphatic olefins. This process is significant for the synthesis of bromoamides, which are valuable in various chemical transformations and pharmaceutical applications (Wesley Zongrong Yu, Feng Chen, Y. Cheng, Y. Yeung, 2015).

Carbonic Anhydrase Inhibition

A study focusing on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides revealed their potent inhibitory effects on human carbonic anhydrase I and II isoenzymes. These enzymes are targets for therapeutic intervention in conditions like glaucoma, epilepsy, and mountain sickness, making the compounds valuable for medical research. The new derivatives demonstrated significant inhibition, suggesting their potential utility in developing new therapeutic agents (H. Gul, K. Kucukoglu, C. Yamali, S. Bilginer, H. Yuca, Iknur Ozturk, P. Taslimi, I. Gulcin, C. Supuran, 2016).

Oxidation Catalysts

Sulfonamide-substituted iron phthalocyanine compounds have been evaluated for their solubility, stability, and catalytic activity in the oxidation of olefins. The modification with 4-tert-butylbenzenesulfonamide resulted in a catalyst with remarkable stability under oxidative conditions, offering an efficient pathway for the selective oxidation of cyclohexene to allylic ketones. This research contributes to the development of more effective and stable catalysts for industrial applications (Umit Işci, Celal Caner, Y. Zorlu, A. Gürek, F. Dumoulin, V. Ahsen, 2014).

Theoretical and Spectral Studies

In the field of computational chemistry, theoretical investigations on the molecular structure, Infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides provide insights into the effects of halogen substituents on their characteristic bands. Such studies are essential for understanding the electronic and structural properties of these compounds, which can influence their reactivity and interaction with biological targets (M. Karabacak, M. Cinar, A. Çoruh, M. Kurt, 2009).

Safety And Hazards

The safety data sheet (MSDS) for this compound can be found online . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

4-bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF3NO2S/c14-12-7-6-10(8-11(12)13(15,16)17)21(19,20)18-9-4-2-1-3-5-9/h6-9,18H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXIFYUTEXGXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674374
Record name 4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide

CAS RN

1020253-02-4
Record name 4-Bromo-N-cyclohexyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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